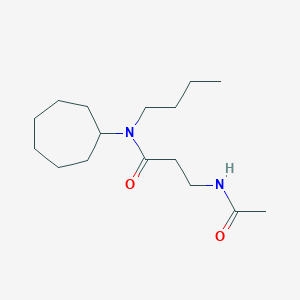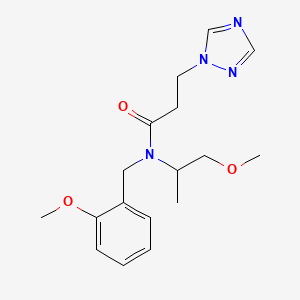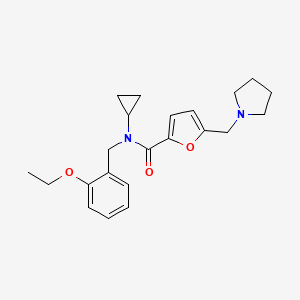
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide, also known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s. It was initially designed as a potential replacement for morphine and other opioids due to its potent pain-relieving effects and lower risk of addiction and respiratory depression. However, its use as a pharmaceutical drug was never approved, and it is now classified as a Schedule I controlled substance in many countries due to its high potential for abuse and dependence.
Mécanisme D'action
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It also has some activity at the delta-opioid receptor, which is involved in the regulation of mood and anxiety. The drug's mechanism of action is similar to that of other opioid analgesics, such as morphine and fentanyl, but with a lower risk of respiratory depression and other adverse effects.
Biochemical and Physiological Effects:
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide produces a range of biochemical and physiological effects, including pain relief, sedation, euphoria, and respiratory depression. The drug's effects are dose-dependent, with higher doses producing more pronounced effects. 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide also has a relatively long half-life, which can lead to the accumulation of the drug in the body over time and increase the risk of overdose and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain perception and other physiological processes. However, the drug's high potential for abuse and dependence, as well as its legal status as a controlled substance, can limit its availability and use in research.
Orientations Futures
For research on 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide may include the development of safer and more effective analogs, as well as the exploration of its potential as a treatment for other types of pain and neurological disorders.
Méthodes De Synthèse
The synthesis of 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide involves several chemical reactions, including the condensation of 2-bromo-1-phenylpropan-1-one with cycloheptylamine to form 2-(cycloheptylamino)-1-phenylpropan-1-one. The resulting compound is then acetylated with acetic anhydride to produce 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide, which is the final product. The synthesis of 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide requires specialized equipment and expertise and should only be performed by trained professionals in a controlled laboratory setting.
Applications De Recherche Scientifique
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic applications. Some of the areas of research include the drug's effects on pain perception, its interaction with opioid receptors in the brain, and its potential as a treatment for opioid addiction and withdrawal.
Propriétés
IUPAC Name |
3-acetamido-N-butyl-N-cycloheptylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-3-4-13-18(15-9-7-5-6-8-10-15)16(20)11-12-17-14(2)19/h15H,3-13H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSJTIGKDINIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCCCCC1)C(=O)CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5903176.png)

![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide](/img/structure/B5903192.png)
![2-[(2-chlorobenzyl)thio]-N-(3-ethoxy-2-hydroxypropyl)acetamide](/img/structure/B5903211.png)
![4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzonitrile](/img/structure/B5903218.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)

![N-cycloheptyl-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B5903236.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903238.png)
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)
amino]butan-1-ol](/img/structure/B5903276.png)

amino]butan-1-ol](/img/structure/B5903290.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)